2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide
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Overview
Description
2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with chloro and fluoro groups, and a pyrimidinylmethyl piperidine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes under acidic conditions.
Substitution Reactions: The chloro and fluoro substituents are introduced via nucleophilic aromatic substitution reactions.
Coupling Reactions: The piperidine moiety is attached to the pyrimidine core through a coupling reaction, often facilitated by a palladium catalyst.
Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro and fluoro groups with other functional groups.
Coupling: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-{[2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide
- 2-chloro-6-fluoro-N-{[2-(piperazin-1-yl)pyrimidin-4-yl]methyl}benzamide
- 2-chloro-6-fluoro-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide
Uniqueness
What sets 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-13-5-4-6-14(19)15(13)16(24)21-11-12-7-8-20-17(22-12)23-9-2-1-3-10-23/h4-8H,1-3,9-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQFLEKEZKCOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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